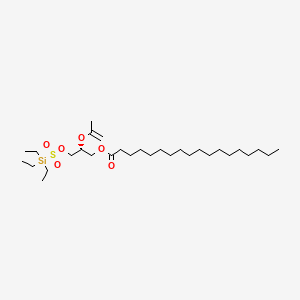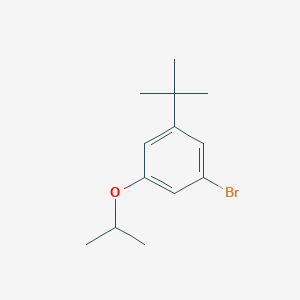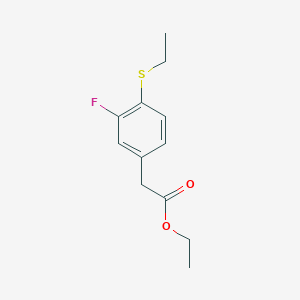
Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate is an organic compound with the molecular formula C12H15FO2S It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an ethylsulfanyl group at the 4-position and a fluorine atom at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylacetic acid derivatives.
科学的研究の応用
Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the ethylsulfanyl and fluorine substituents can influence its binding affinity and specificity.
類似化合物との比較
Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-fluorophenyl)acetate: Lacks the ethylsulfanyl group, which may result in different chemical and biological properties.
Ethyl 2-(4-ethylsulfanylphenyl)acetate: Lacks the fluorine atom, which can affect its reactivity and interactions.
特性
分子式 |
C12H15FO2S |
|---|---|
分子量 |
242.31 g/mol |
IUPAC名 |
ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate |
InChI |
InChI=1S/C12H15FO2S/c1-3-15-12(14)8-9-5-6-11(16-4-2)10(13)7-9/h5-7H,3-4,8H2,1-2H3 |
InChIキー |
AWMPYRUYHVROMS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC(=C(C=C1)SCC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


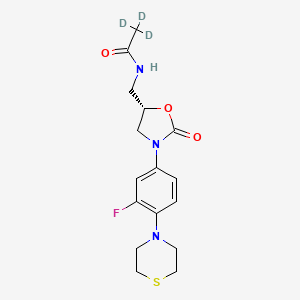

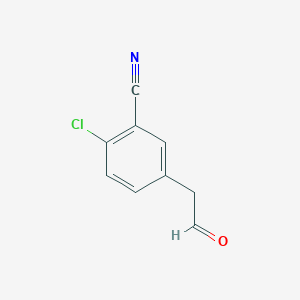
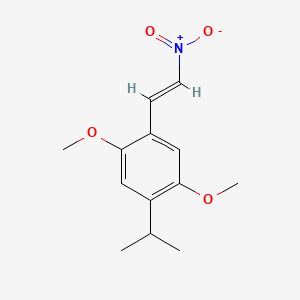
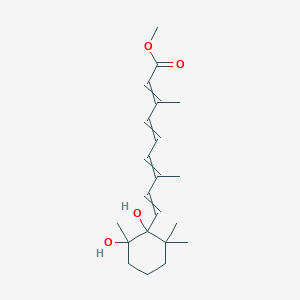

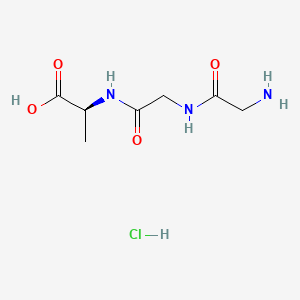
![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)



![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
